molecular formula C9H17N B094499 8-Azaspiro[4.5]decane CAS No. 176-64-7

8-Azaspiro[4.5]decane

Cat. No. B094499
CAS RN: 176-64-7
M. Wt: 139.24 g/mol
InChI Key: AXMNGEUJXLXFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azaspiro[4.5]decane is a spirocyclic compound that is part of a broader class of organic compounds characterized by the presence of a nitrogen atom within a bicyclic framework. This structural motif is of significant interest due to its presence in various biologically active compounds and its potential applications in materials science, particularly in the field of nonlinear optics and pharmaceuticals .

Synthesis Analysis

The synthesis of 8-Azaspiro[4.5]decane derivatives has been explored through various methods. One approach involves the tandem synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones using Tf2O-promoted activation of N-(2-propyn-1-yl) amides, followed by a TfOH-promoted Friedel-Crafts ipso-cyclization . Another method described the three-component condensation of trimethoxybenzenes with isobutyric aldehyde and nitriles, yielding substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-triene-8-ones . Additionally, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane was achieved through aminocyclization of prenyl magnesium bromide to a 4-methoxybenzylimine . A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents has also been developed, highlighting the versatility of synthetic approaches to these compounds .

Molecular Structure Analysis

The molecular structure of 8-Azaspiro[4.5]decane derivatives has been elucidated using various spectroscopic techniques. For instance, the mass spectrometric study of 1,4-dioxa-8-azaspiro[4.5]decane revealed a prominent peak at m/e 87, and the structure of the fragment was confirmed by deuterium labeling . The structures of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives were determined based on chemical and spectroscopic evidence, showcasing the complexity and diversity of the azaspirocyclic framework .

Chemical Reactions Analysis

The chemical reactivity of 8-Azaspiro[4.5]decane derivatives includes their participation in various organic transformations. For example, the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones was achieved by condensation reactions involving 2,6-dimethylphenol, isobutyraldehyde, and nitriles . The iodine-promoted ring closure of allylaminocyclohexane derivatives provided a route to enantiopure 1-azaspiro[4.5]decanes, demonstrating the potential for stereoselective synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Azaspiro[4.5]decane derivatives are influenced by their unique structural features. For instance, the nonlinear optical properties of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane were investigated, and the material was found to generate second-harmonic beams under phase-matching conditions, indicating its potential application in optical devices . The pharmacological properties of N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione were studied, revealing anticonvulsant activity and affinity for serotonin receptors, which could be valuable in the development of new therapeutic agents .

Scientific Research Applications

Application Summary

8-Azaspiro[4.5]decane is used in the synthesis of new biologically active compounds .

Method of Application

A new 8-oxa-2-azaspiro[4.5]decane compound is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Results or Outcomes

The synthesis of this new compound is promising for the production of important biologically active compounds .

2. Synthesis of Spirotetramat

Application Summary

8-Azaspiro[4.5]decane is used in the synthesis of spirotetramat, a second-generation insecticide developed by Bayer CropScience .

Method of Application

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat is then obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Results or Outcomes

The proposed method for the synthesis of spirotetramat has advantages such as mild conditions, simple operation, and good to excellent yields in each step .

Safety And Hazards

When handling 8-Azaspiro[4.5]decane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 8-Azaspiro[4.5]decane are not detailed in the search results, it is noted that this compound is promising for the production of important biologically active compounds . It is attracting attention as scaffolds in the search for modern drugs .

properties

IUPAC Name

8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9(3-1)5-7-10-8-6-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMNGEUJXLXFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331317
Record name 8-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaspiro[4.5]decane

CAS RN

176-64-7
Record name 8-Azaspiro[4.5]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZASPIRODECANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QKB8PR5XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Was prepared from (3,3-pentamethylenglutarimide by lithium aluminium hydride reduction in tetrahydrofurane under standard conditions. Flash chromatography (silica, eluent dichloromethane/methanol/triethylamine 10:2:0.1) afforded the title compound as light yellow oil (>95% yield). MS 154(M+H+).
[Compound]
Name
3,3-pentamethylenglutarimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloromethane methanol triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[4.5]decane
Reactant of Route 2
8-Azaspiro[4.5]decane
Reactant of Route 3
8-Azaspiro[4.5]decane
Reactant of Route 4
8-Azaspiro[4.5]decane
Reactant of Route 5
8-Azaspiro[4.5]decane
Reactant of Route 6
8-Azaspiro[4.5]decane

Citations

For This Compound
887
Citations
J Tian, Y He, W Deuther-Conrad, H Fu, F Xie… - Bioorganic & Medicinal …, 2020 - Elsevier
We report the design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ 1 receptor ligands. All …
Number of citations: 6 www.sciencedirect.com
F Xie, R Bergmann, T Kniess… - Journal of medicinal …, 2015 - ACS Publications
We report the syntheses and evaluation of series of novel piperidine compounds with low lipophilicity as σ 1 receptor ligands. 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]…
Number of citations: 27 pubs.acs.org
YH Wu, JW Rayburn, LE Allen… - Journal of Medicinal …, 1972 - ACS Publications
A series of 8-(4-pyridyl-and 4-pyrimidinyl-l-piperazinylalkyl)-8-azaspiro [4.5] decane-7, 9-diones was synthesized for psychotropic studies. In testing for suppression of conditioned …
Number of citations: 119 pubs.acs.org
MJ Meyers, SA Long, MJ Pelc, JL Wang… - Bioorganic & medicinal …, 2011 - Elsevier
Herein we report the identification of two new fatty acid amide hydrolase (FAAH) inhibitor lead series with FAAH k inact /K i potency values greater than 1500M −1 s −1 . The two novel …
Number of citations: 23 www.sciencedirect.com
SG Mane, DS Reddy, KS Katagi, A Kumar… - Journal of Molecular …, 2021 - Elsevier
In this work, a series of new 8-[(substituted 2-oxo-2H-chromen-4-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione derivatives (1a - 1l) is synthesized and characterized by 1 H NMR, 13 C …
Number of citations: 6 www.sciencedirect.com
JL Mokrosz, A Dereń-Wesołek… - Journal of medicinal …, 1996 - ACS Publications
A new analog of buspirone (1), ie, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione (6a), was synthesized. In was demonstrated that buspirone and its …
Number of citations: 42 pubs.acs.org
SL Goldberg, VB Nanduri, L Chu, RM Johnston… - Enzyme and microbial …, 2006 - Elsevier
The enantioselective microbial reduction of 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione (1) to either of the corresponding (S)- and (R)-6-hydroxy-8-[…
Number of citations: 30 www.sciencedirect.com
F Wanibuchi, T Konishi, M Harada, M Terai… - European journal of …, 1990 - Elsevier
We have investigated the pharmacological profiles of the novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 (2,8-dimethyl-3-methylene) and YM954 (2-ethyl-8-…
Number of citations: 49 www.sciencedirect.com
S TSUKAMOTO, M FUJII, T YASUNAGA… - Chemical and …, 1995 - jstage.jst.go.jp
2, 8-Dimethyl-1-oxa-8-azaspiro [4.5] decan-3-one (17), designed by incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro [4.5] decane skeleton, and related 1-…
Number of citations: 16 www.jstage.jst.go.jp
WE Solomons - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
The mass spectrum of 1,4‐dioxa‐8‐azaspiro[4.5]decane (4‐ethylenedioxypiperidine) showed a prominent peak at m/e 87. Ethylenedioxy ketals commonly give a fragment of m/e 86 …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.